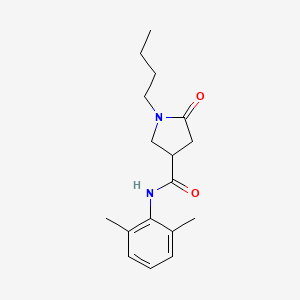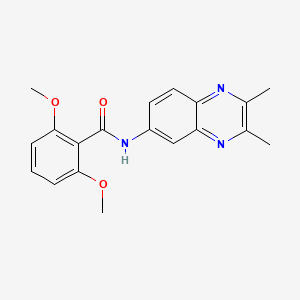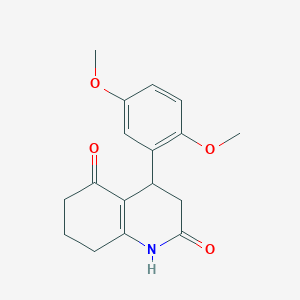
1-butyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Descripción general
Descripción
1-butyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as BDP, is a chemical compound that has been widely studied for its potential applications in scientific research. BDP belongs to a class of compounds known as pyrrolidinones, which are known to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-butyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is thought to act on several different molecular targets. This compound has been shown to modulate the activity of several different neurotransmitter systems, including the cholinergic, dopaminergic, and serotonergic systems. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including neuroprotective, analgesic, anti-inflammatory, and hepatoprotective effects. This compound has been shown to protect neurons from oxidative stress and inflammation, and has been shown to improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have analgesic effects, and has been studied for its potential use in treating chronic pain. In addition, this compound has been shown to have hepatoprotective effects, and has been studied for its potential use in treating liver diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-butyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its well-established synthesis method, which allows for easy and reliable production of the compound. In addition, this compound has been extensively studied for its potential applications in scientific research, and its biochemical and physiological effects are well-characterized. However, one of the limitations of using this compound in lab experiments is its relatively high cost, which may limit its use in some research settings.
Direcciones Futuras
There are several potential future directions for research on 1-butyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide. One area of research could focus on further elucidating the mechanism of action of this compound, in order to better understand its neuroprotective and analgesic effects. Another area of research could focus on developing new analogues of this compound with improved pharmacological properties. Finally, research could also focus on exploring the potential use of this compound in treating other diseases, such as liver diseases and cancer.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a range of biochemical and physiological effects, including neuroprotective, analgesic, anti-inflammatory, and hepatoprotective effects. While there are some limitations to using this compound in lab experiments, its well-established synthesis method and established pharmacological effects make it a promising compound for future research.
Aplicaciones Científicas De Investigación
1-butyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential applications in a range of scientific research fields, including neuroscience, pharmacology, and toxicology. This compound has been shown to have neuroprotective effects, and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential use as an analgesic, and has been shown to have anti-inflammatory properties. In addition, this compound has been studied for its potential use in toxicology research, as it has been shown to have hepatoprotective effects.
Propiedades
IUPAC Name |
1-butyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-4-5-9-19-11-14(10-15(19)20)17(21)18-16-12(2)7-6-8-13(16)3/h6-8,14H,4-5,9-11H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEJQZXDMJDAFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=C(C=CC=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(3,4-dimethoxyphenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]thio}-1,3,4-oxadiazole](/img/structure/B4419065.png)

![3-chloro-4-methyl-N-[2-(quinolin-8-yloxy)ethyl]benzamide](/img/structure/B4419084.png)
![8-[4-(2-fluorobenzyl)piperazin-1-yl]-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4419100.png)

![4-{5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4419121.png)


![N-[4-(dimethylamino)benzyl]-1-ethyl-1H-tetrazol-5-amine](/img/structure/B4419128.png)

![N-[2-(2-thienyl)ethyl]adamantane-1-carboxamide](/img/structure/B4419139.png)
![2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-bicyclo[2.2.1]hept-2-ylacetamide](/img/structure/B4419150.png)